molecular formula C12H22N2O B1357432 1-Cyclohexanecarbonylpiperidin-4-amine CAS No. 565453-24-9

1-Cyclohexanecarbonylpiperidin-4-amine

Cat. No.: B1357432
CAS No.: 565453-24-9
M. Wt: 210.32 g/mol
InChI Key: PRGJXILKTAARNY-UHFFFAOYSA-N
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Description

1-Cyclohexanecarbonylpiperidin-4-amine is an organic compound that features a piperidine ring substituted with a cyclohexanecarbonyl group at the nitrogen atom and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclohexanecarbonylpiperidin-4-amine can be synthesized through several methods:

    Reductive Amination: This method involves the reaction of cyclohexanone with piperidin-4-amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs in a solvent like methanol or ethanol under mild conditions.

    Acylation: Another approach is the acylation of piperidin-4-amine with cyclohexanecarbonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound often involves large-scale reductive amination processes due to their efficiency and scalability. The use of continuous flow reactors can enhance the yield and purity of the product while minimizing the reaction time and waste generation.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexanecarbonylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or ureas when reacted with acyl chlorides or isocyanates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous ether or tetrahydrofuran.

    Substitution: Acyl chlorides, isocyanates; in the presence of a base like triethylamine in solvents such as dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Alcohols

    Substitution: Amides, ureas

Scientific Research Applications

1-Cyclohexanecarbonylpiperidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclohexanecarbonylpiperidin-4-amine depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or as an inhibitor of specific enzymes. The molecular targets and pathways involved vary based on the derivative or analog being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple cyclic amine with a six-membered ring containing one nitrogen atom.

    Cyclohexanone: A cyclic ketone with a six-membered ring.

    Piperidin-4-amine: A piperidine derivative with an amine group at the 4-position.

Uniqueness

1-Cyclohexanecarbonylpiperidin-4-amine is unique due to the presence of both a cyclohexanecarbonyl group and an amine group on the piperidine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-cyclohexylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c13-11-6-8-14(9-7-11)12(15)10-4-2-1-3-5-10/h10-11H,1-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGJXILKTAARNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588198
Record name (4-Aminopiperidin-1-yl)(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565453-24-9
Record name (4-Aminopiperidin-1-yl)(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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